![molecular formula C15H13Cl2NO4S B2713726 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-39-1](/img/structure/B2713726.png)
2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was achieved in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl) pyrimidine-2,4(1 H ,3 H )-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran .Molecular Structure Analysis
The molecular structure of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide consists of a dichlorophenyl group, a methoxyphenyl group, and a sulfonyl group attached to an acetamide core.Chemical Reactions Analysis
While specific chemical reactions involving 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide have not been reported, similar compounds have been used in various reactions. For example, 3,4-Dichlorophenylhydrazine hydrochloride was used to prepare ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate .Scientific Research Applications
Synthetic Pathways and Drug Design
Compounds with similar structures have been synthesized for various purposes, including the development of new therapeutic agents. For example, compounds like N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide exhibit enzyme inhibitory potentials and have been explored for antimicrobial activities. These efforts highlight the role of sulfonyl and acetamide groups in medicinal chemistry, particularly in designing molecules with specific biological activities (Virk et al., 2018).
Antibacterial and Antimicrobial Research
The structural motif of sulfonyl acetamides has been leveraged in the synthesis of new compounds aimed at combating bacterial infections. Studies show that these compounds, when tested, displayed considerable antibacterial efficacy, hinting at the potential of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide and its analogs in antibiotic research (Iqbal et al., 2017).
Chemical Synthesis and Material Science
Sulfonyl and acetamide derivatives are also significant in material science and chemical synthesis, where they are used to create new chemical entities with unique properties. For instance, the synthesis of bisimidyl sulfonamido ketones, which contain biologically active segments, demonstrates the utility of these functional groups in creating compounds with potential applications ranging from materials science to drug development (Fadel & Al-Azzawi, 2021).
Neuropharmacology and Cognitive Enhancers
The structure of 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide shares similarities with compounds known to modulate neurotransmitter systems, suggesting potential research applications in neuropharmacology. Compounds like modafinil, which contain sulfinyl acetamide groups, have been extensively studied for their effects on cognitive enhancement and wakefulness, indicating that related compounds could be explored for similar purposes (Madras et al., 2006).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-22-11-4-2-10(3-5-11)18-15(19)9-23(20,21)12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJVJRZUHFBNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide |
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